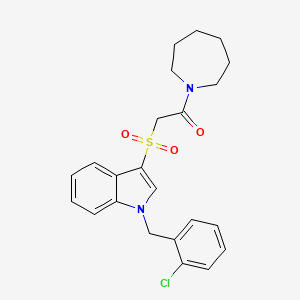

1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetic indole-derived compound featuring a sulfonylethanone core substituted with an azepane ring and a 2-chlorobenzyl group. Its molecular formula is C₂₃H₂₄ClN₂O₃S (calculated molecular weight: 453.97 g/mol). Structurally, the compound combines an azepane moiety (a seven-membered saturated nitrogen heterocycle) at the ethanone position and a 2-chlorobenzyl group attached to the indole nitrogen.

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3S/c24-20-11-5-3-9-18(20)15-26-16-22(19-10-4-6-12-21(19)26)30(28,29)17-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,16H,1-2,7-8,13-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADXFGMNFDZKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole

The 2-chlorobenzyl group is introduced via N-alkylation of indole using 2-chlorobenzyl chloride under basic conditions. A typical procedure involves:

- Reagents : Indole, 2-chlorobenzyl chloride, sodium hydride (NaH)

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions : 0°C to room temperature, inert atmosphere.

Mechanism : Deprotonation of indole by NaH generates a nucleophilic indole anion, which attacks the electrophilic benzyl chloride. The reaction achieves yields of 70–85% after purification by column chromatography.

Sulfonylation at the Indole 3-Position

Direct Sulfonation Using Sulfonyl Chlorides

The 3-position of 1-(2-chlorobenzyl)-1H-indole is sulfonylated via electrophilic aromatic substitution (EAS):

- Reagents : Chlorosulfonic acid (ClSO₃H) or aryl sulfonyl chlorides

- Conditions : Dichloromethane (DCM), 0°C to reflux.

Example Protocol :

- Dissolve 1-(2-chlorobenzyl)-1H-indole (1.0 equiv) in DCM.

- Add chlorosulfonic acid (1.2 equiv) dropwise at 0°C.

- Stir for 4–6 hours, then quench with ice-water.

- Extract with DCM, dry over MgSO₄, and concentrate.

Yield : 60–75%.

Alternative Pathway: Thiolation Followed by Oxidation

For greater regiocontrol, a two-step approach is employed:

- Thiolation : React indole with a thiolating agent (e.g., P₂S₅) to form 3-thioindole.

- Oxidation : Convert the thioether to sulfonyl using hydrogen peroxide (H₂O₂) or Oxone®.

Conditions :

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance efficiency, key steps (e.g., sulfonation and acylation) are adapted for continuous flow reactors:

- Throughput : 1–2 kg/hour

- Purity : >98% after in-line crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone and related indole derivatives:

Key Structural and Functional Insights:

Azepane vs. Morpholine/Piperazine Substitutions :

- Replacing azepane with morpholine (as in the 4-chlorobenzyl analog ) or piperazine (as in the 4-iodophenylsulfonyl derivative ) alters steric and electronic properties. Azepane’s larger ring size may enhance lipophilicity and receptor binding kinetics compared to six-membered heterocycles.

Sulfonyl vs. Thioether Groups: The sulfonyl group in the target compound improves stability and hydrogen-bonding capacity compared to thioether-containing analogs like the antimalarial 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone . This difference likely influences target selectivity (e.g., 5-HT₆ vs. Plasmodium enzymes).

Chlorobenzyl Positional Isomerism: The 2-chlorobenzyl substitution in the target compound contrasts with the 4-chlorobenzyl group in the morpholine analog . Positional isomerism can significantly affect receptor interactions; for example, 2-chloro substitution in JWH-203 is critical for cannabinoid receptor binding .

Pharmacological Targets: N-arylsulfonylindoles with piperazine/azepane substituents (e.g., ) are often designed as 5-HT₆ ligands, whereas alkylindole ethanones like JWH-203 target cannabinoid receptors . The absence of a pentyl group in the target compound likely avoids cannabinoid activity, redirecting selectivity toward serotonin receptors.

Structure-Activity Relationship (SAR) Trends:

- Sulfonyl Group : Essential for 5-HT₆ receptor binding in N-arylsulfonylindoles .

- Chlorine Position: 2-chloro substitution on the benzyl group may enhance receptor affinity compared to para-substituted analogs, as seen in cannabinoid ligands .

- Heterocyclic Moieties : Azepane’s flexibility may improve binding pocket accommodation compared to rigid morpholine or piperazine rings .

Biological Activity

1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound notable for its unique structural features, including an azepane ring and an indole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 444.97 g/mol. The presence of the sulfonyl group attached to the indole structure is significant, as it is known to enhance biological activity and therapeutic potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

- Anti-inflammatory Effects : Similar to other indole derivatives, it may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Comparison of Biological Activities with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Azepane ring, chlorobenzyl-substituted indole | Potential anticancer and anti-inflammatory |

| 2-(azepan-1-yl)-2-(indol-3-sulfonamide) | Azepane and indole; lacks chlorobenzyl | Anticancer activity |

| 4-chlorobenzene sulfonamide | Sulfonamide structure without azepane | Antibacterial properties |

| 5-fluoroindole derivative | Fluorinated indole structure | Anticancer properties |

The mechanism by which this compound exerts its biological effects may involve:

- Receptor Interaction : The compound may interact with specific biological receptors, influencing various signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for enzymes involved in inflammatory processes or cancer cell proliferation.

- Cell Cycle Modulation : By affecting cell cycle regulators, it may induce growth arrest in malignant cells.

Case Studies

Several studies have explored the biological activities of related indole derivatives, providing insights into their potential therapeutic applications:

Case Study 1: Indole Derivatives as COX Inhibitors

A study evaluated several indole derivatives for their ability to inhibit COX enzymes. The results indicated that certain modifications to the indole structure enhanced anti-inflammatory activity significantly, suggesting that similar modifications to this compound could yield compounds with improved efficacy .

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on cancer cell lines demonstrated that some structurally similar compounds exhibited IC50 values in the micromolar range against various cancer types. These findings highlight the potential of modifying the azepane and sulfonamide components to enhance anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.